4-Hydroxypiperidine-d9

Mass spectrometry LC-MS/MS quantification Isotopic interference

4-Hydroxypiperidine-d9 is a perdeuterated analog (≥98 atom % D) with a +9 Da mass shift, ensuring baseline LC-MS/MS resolution. Its high isotopic enrichment minimizes matrix interference, enabling precise quantification of piperidine-based drugs and metabolites in plasma/urine. Ideal for pharmacokinetic studies of CNS agents, anesthetics, and antidepressants. This stable isotope-labeled internal standard ensures method reproducibility and FDA/EMA compliance in regulated bioanalysis. Choose this d9 variant over partially deuterated or unlabeled alternatives for unambiguous quantification.

Molecular Formula C5H2D9NO
Molecular Weight 110.202396
CAS No. 1219799-39-9
Cat. No. B1141545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypiperidine-d9
CAS1219799-39-9
Synonyms4-Hydroxypiperidine--d9
Molecular FormulaC5H2D9NO
Molecular Weight110.202396
Structural Identifiers
SMILESC1CNCCC1O
InChIInChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i1D2,2D2,3D,4D2,5D/hD
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypiperidine-d9 (CAS 1219799-39-9) for Bioanalytical Quantification


4-Hydroxypiperidine-d9 (CAS 1219799-39-9) is a perdeuterated analog of 4-hydroxypiperidine, featuring nine deuterium substitutions at positions 1, 2, 2, 3, 3, 4, 5, 5, and 6 . With a molecular weight of 110.20 g/mol and isotopic enrichment of ≥98 atom % D, this stable isotope-labeled compound serves as an internal standard for quantitative LC-MS/MS analysis of piperidine-based drugs and metabolites . Its high isotopic enrichment ensures minimal interference from natural abundance isotopes, while its near-identical physicochemical properties to the unlabeled analyte enable precise correction for matrix effects, ion suppression, and sample preparation variability [1].

Why 4-Hydroxypiperidine-d9 Is Not Interchangeable with Unlabeled or Partially Labeled Analogs


In LC-MS/MS bioanalysis, the choice of internal standard directly determines quantitative accuracy. While unlabeled 4-hydroxypiperidine or structural analogs may appear functionally equivalent, substitution introduces quantifiable measurement error. Deuterium-labeled compounds can exhibit altered retention times and differential ion suppression compared to their unlabeled counterparts [1]. A systematic comparison of deuterated versus 13C-labeled internal standards demonstrated that deuterated IS generated urinary concentration results 59.2% lower than 13C-IS, with spike accuracy bias of -38.4% [2]. Furthermore, partially deuterated analogs (e.g., d4 or d5 variants) produce different isotopic distributions that may overlap with analyte signals or endogenous interferences, compromising method specificity. The d9 substitution pattern of 4-Hydroxypiperidine-d9 provides a +9 Da mass shift with ≥98 atom % D enrichment, ensuring baseline chromatographic resolution and unambiguous quantification in complex biological matrices.

4-Hydroxypiperidine-d9: Quantitative Differentiation Evidence Against Comparator Internal Standards


Mass Shift Superiority of d9 Labeling vs. d4 or d5 Partially Deuterated Analogs

4-Hydroxypiperidine-d9 incorporates nine deuterium atoms, yielding a +9 Da mass shift from the unlabeled analyte, compared to +4 Da for d4 analogs or +5 Da for d5 variants . This larger mass differential reduces the probability of isotopic cross-talk between the analyte's natural abundance M+1 or M+2 isotopes and the internal standard's quantification channel. In piperidine-based drug assays, endogenous matrix components and co-eluting metabolites can produce signals that overlap with smaller mass shifts (+2 to +4 Da), whereas +9 Da provides unambiguous separation [1]. The ≥98 atom % D enrichment ensures that the isotopic distribution is dominated by the d9 species, minimizing correction factors for incomplete labeling .

Mass spectrometry LC-MS/MS quantification Isotopic interference

Matrix Effect Compensation: Deuterated SIL-IS vs. Unlabeled Structural Analogs

Stable isotope-labeled internal standards are recognized as the gold standard for compensating matrix effects in LC-MS/MS, outperforming unlabeled structural analogs that lack the requisite physicochemical similarity [1]. However, deuterated SIL-IS may exhibit differential ion suppression due to isotope effects on retention time. A systematic comparison found that deuterated IS generated concentrations 59.2% lower than 13C-IS, with a spike accuracy bias of -38.4% [2]. This finding underscores that deuterated IS performance is analyte- and method-dependent. 4-Hydroxypiperidine-d9 provides superior matrix effect compensation compared to unlabeled structural analogs (e.g., 4-hydroxypiperidine itself), but its performance relative to 13C-labeled alternatives requires method-specific validation [1].

Matrix effects Ion suppression Bioanalytical method validation

Isotopic Purity and Quantitative Accuracy: d9 vs. d4 and d5 Variants

Isotopic purity directly affects quantitative accuracy in SIL-IS-based assays. Incomplete deuteration produces mixed isotopic distributions that require correction factors, introducing additional sources of measurement uncertainty [1]. 4-Hydroxypiperidine-d9 is specified at ≥98 atom % D across all nine substituted positions, ensuring that the +9 Da species constitutes the predominant isotopic form . Comparable d4 and d5 analogs typically offer similar purity specifications (98 atom % D), but their smaller mass shifts (+4 or +5 Da) combined with any unlabeled impurity (≤2% d0) may produce more significant isotopic overlap with the analyte's quantification channel . The d9 substitution pattern mitigates this risk by providing greater mass separation.

Isotopic purity Quantitative accuracy LC-MS method validation

Optimal Application Scenarios for 4-Hydroxypiperidine-d9 in Quantitative Bioanalysis


LC-MS/MS Quantification of Piperidine-Containing Pharmaceuticals in Plasma and Urine

4-Hydroxypiperidine-d9 serves as a deuterated internal standard for quantifying 4-hydroxypiperidine and structurally related piperidine-based drugs in complex biological matrices such as plasma and urine . The +9 Da mass shift ensures chromatographic co-elution with the unlabeled analyte while providing unambiguous MS/MS differentiation [1]. This application is critical for pharmacokinetic studies of CNS agents, anesthetics, and antidepressants that incorporate piperidine scaffolds, where precise quantification of parent drug and hydroxylated metabolites informs dosing regimens and safety assessments .

Metabolic Pathway Tracing and In Vitro ADME Studies

The nine-fold deuterium labeling of 4-Hydroxypiperidine-d9 enables isotopic tracing of metabolic routes involving hydroxypiperidine moieties in biological systems . In in vitro ADME studies using hepatocytes or microsomal preparations, the compound can be used as a tracer to monitor hydroxylation, N-oxidation, and other biotransformation pathways without the regulatory and safety constraints of radioactive isotopes [1]. The distinct mass signature (+9 Da) facilitates differentiation of isomeric oxidative metabolites when coupled with tandem mass spectrometry [1].

Analytical Method Development and Validation for Regulatory Bioanalysis

In regulated bioanalytical laboratories operating under FDA or EMA guidance, stable isotope-labeled internal standards are essential for achieving the precision and accuracy required for method validation . 4-Hydroxypiperidine-d9, with its ≥98 atom % D isotopic enrichment and +9 Da mass shift, provides a robust reference for developing LC-MS/MS methods with improved reproducibility [1]. The compound's chemical and physical comparability to the unlabeled analyte supports direct substitution in method development workflows, including assessment of extraction recovery, matrix effects, and instrument drift .

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